2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide
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Overview
Description
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a complex organic compound with the molecular formula C16H14Cl3N3O4. This compound is characterized by the presence of nitro, trichloro, and methoxyanilino groups attached to a benzamide core. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide typically involves a multi-step process:
Chlorination: The trichloroethyl group is introduced via chlorination, often using thionyl chloride or phosphorus trichloride.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 2-methoxyaniline under controlled conditions, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products
Reduction: 2-amino-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 2-methoxyaniline.
Scientific Research Applications
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may also play a role in modulating the compound’s activity by affecting its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide
- 2-nitro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
Uniqueness
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is unique due to the presence of the methoxyanilino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its analogs.
Properties
Molecular Formula |
C16H14Cl3N3O4 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O4/c1-26-13-9-5-3-7-11(13)20-15(16(17,18)19)21-14(23)10-6-2-4-8-12(10)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
GDTSRVFYAOKCIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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